3-Methylcyclooctene
Overview
Description
3-Methylcyclooctene is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclooctene, where a methyl group is attached to the third carbon of the cyclooctene ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Cyclooctene with Methyl Lithium: One common method involves the reaction of cyclooctene with methyl lithium in the presence of a catalyst.
Oxidation and Methylation of Cyclohexene: Another method involves the oxidation of cyclohexene in the presence of copper carbonate and oxygen, followed by a methylation reaction to produce 3-Methylcyclooctene.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Methylcyclooctene can undergo oxidation reactions, where the double bond in the cyclooctene ring is oxidized to form various oxygenated products.
Reduction: The compound can also undergo reduction reactions, where the double bond is reduced to form saturated derivatives.
Substitution: this compound can participate in substitution reactions, where the methyl group or other hydrogen atoms are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon (Pd-C) and platinum oxide (PtO₂) are often used in reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products such as 3-methylcyclooctanol and 3-methylcyclooctanone.
Reduction: Saturated compounds like 3-methylcyclooctane.
Substitution: Halogenated derivatives and other functionalized cyclooctenes.
Scientific Research Applications
3-Methylcyclooctene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in studying reaction mechanisms and kinetics.
Medicine: The compound is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylcyclooctene involves its ability to participate in various chemical reactions due to the presence of the double bond and the methyl group. The double bond allows for addition reactions, while the methyl group can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclooctene: The parent compound of 3-Methylcyclooctene, which lacks the methyl group.
Cyclohexene: A smaller cyclic alkene with similar reactivity but different structural properties.
Norbornene: Another cyclic olefin with a different ring structure and reactivity profile.
Uniqueness of this compound
This compound is unique due to the presence of the methyl group, which can significantly alter its chemical properties and reactivity compared to other cyclooctenes. This makes it a valuable compound for studying the effects of substituents on cyclic alkenes and for developing new synthetic methodologies .
Properties
IUPAC Name |
(1Z)-3-methylcyclooctene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAAJKEQOXIML-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/1CCCCC/C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-05-1 | |
Record name | NSC120745 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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